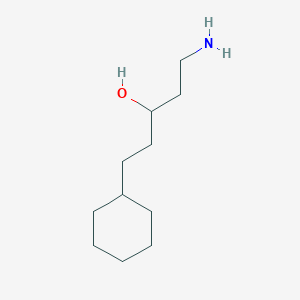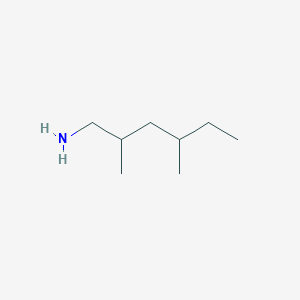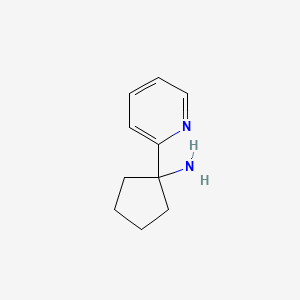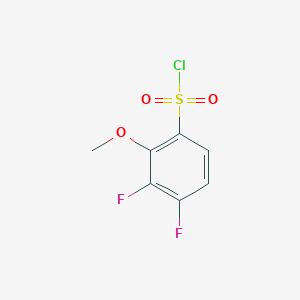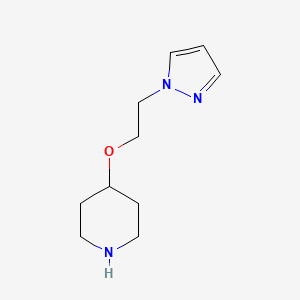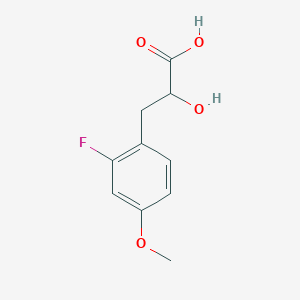
4-Cyclopropyl-2,2-difluorobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-2,2-difluorobutanoic acid is an organic compound with the molecular formula C7H10F2O2 It is a derivative of butanoic acid, characterized by the presence of a cyclopropyl group and two fluorine atoms attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2,2-difluorobutanoic acid can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with diethyl 2,2-difluoromalonate, followed by hydrolysis and decarboxylation. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclopropyl-2,2-difluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclopropyl alcohols.
Substitution: Formation of cyclopropyl derivatives with various functional groups.
Applications De Recherche Scientifique
4-Cyclopropyl-2,2-difluorobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 4-Cyclopropyl-2,2-difluorobutanoic acid involves its interaction with specific molecular targets. The presence of the cyclopropyl group and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
2,2-Difluorobutanoic acid: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
Cyclopropylbutanoic acid: Does not contain fluorine atoms, affecting its reactivity and applications.
4-Cyclopropylbutanoic acid: Similar structure but without fluorine atoms, leading to variations in its chemical behavior.
Uniqueness: 4-Cyclopropyl-2,2-difluorobutanoic acid is unique due to the combination of the cyclopropyl group and fluorine atoms, which impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H10F2O2 |
|---|---|
Poids moléculaire |
164.15 g/mol |
Nom IUPAC |
4-cyclopropyl-2,2-difluorobutanoic acid |
InChI |
InChI=1S/C7H10F2O2/c8-7(9,6(10)11)4-3-5-1-2-5/h5H,1-4H2,(H,10,11) |
Clé InChI |
GRGKRLOAYUDPDX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CCC(C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


